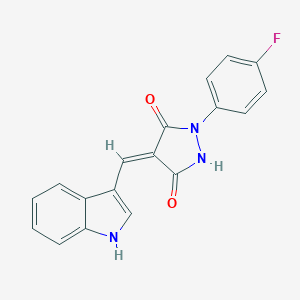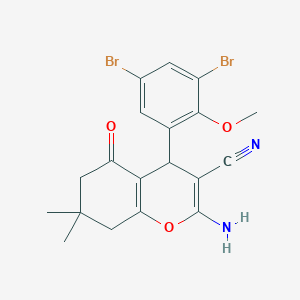![molecular formula C19H16I2N2O3 B301683 4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301683.png)
4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as ADC, is a chemical compound with potential applications in scientific research. It is a member of the chromene family, which has been extensively studied for its biological activities. ADC has been synthesized using various methods and has shown promising effects on biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to inhibit the activity of COX-2, a key enzyme involved in the production of inflammatory mediators. It has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. These mechanisms of action make 4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile a potentially useful compound for the treatment of cancer and inflammatory diseases.
Biochemical and Physiological Effects:
4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to have several biochemical and physiological effects. It has been reported to inhibit cancer cell growth in vitro and in vivo, with selectivity towards cancer cells over normal cells. 4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has also been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases. Additionally, 4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been reported to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and has been optimized for high yield and purity. It also has a unique chemical structure and biological activities, which make it an attractive candidate for further research. However, there are also limitations to the use of 4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments. It is a relatively new compound and has not been extensively studied in vivo. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the study of 4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. Further research is needed to fully understand its mechanism of action and potential applications. It may be useful to investigate the use of 4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in combination with other compounds for the treatment of cancer and inflammatory diseases. Additionally, its potential use as a fluorescent probe for imaging applications should be further explored. Overall, 4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has shown promising effects on various biological processes and has the potential to be a valuable tool in scientific research.
Synthesemethoden
4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be synthesized using a multi-step process that involves the reaction of 3,5-diiodo-4-hydroxybenzaldehyde with allylamine, followed by the addition of potassium cyanide and 4-hydroxycoumarin. The final step involves the addition of ammonia to produce 4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in scientific research. It has shown promising effects on various biological processes, including cancer cell growth inhibition, anti-inflammatory activity, and antioxidant properties. 4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has also been investigated for its potential use as a fluorescent probe for imaging applications. Its unique chemical structure and biological activities make it an attractive candidate for further research.
Eigenschaften
Produktname |
4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
|---|---|
Molekularformel |
C19H16I2N2O3 |
Molekulargewicht |
574.1 g/mol |
IUPAC-Name |
2-amino-4-(3,5-diiodo-4-prop-2-enoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C19H16I2N2O3/c1-2-6-25-18-12(20)7-10(8-13(18)21)16-11(9-22)19(23)26-15-5-3-4-14(24)17(15)16/h2,7-8,16H,1,3-6,23H2 |
InChI-Schlüssel |
IXCPEJBAXNAYJM-UHFFFAOYSA-N |
SMILES |
C=CCOC1=C(C=C(C=C1I)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)I |
Kanonische SMILES |
C=CCOC1=C(C=C(C=C1I)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Chloro-4-fluorophenyl)-4-{[5-(3-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B301601.png)
![4-{[5-(4-Chlorophenyl)-2-furyl]methylene}-1-(3-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B301602.png)

![2-[(1-ethyl-1H-indol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B301606.png)


![2-amino-4-[3-bromo-5-methoxy-4-(2-propynyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301612.png)
![2-amino-4-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301615.png)
![2-amino-4-[3-bromo-5-ethoxy-4-(2-propynyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301616.png)
![2-amino-4-{3,5-dichloro-4-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301618.png)
![2-amino-4-[3-ethoxy-4-(1-naphthylmethoxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301619.png)
![4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301620.png)

![4-[4-(allyloxy)-3-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301623.png)